4-(4-bromophenyl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
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Overview
Description
4-(4-BROMOPHENYL)-5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE is a complex organic compound that features a bromophenyl group, a methoxyindole moiety, and a dihydropyrrolopyrazolone core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMOPHENYL)-5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE likely involves multi-step organic synthesis. Key steps may include:
Formation of the bromophenyl intermediate: This could involve bromination of a phenyl precursor.
Synthesis of the methoxyindole moiety: This might be achieved through Fischer indole synthesis or other indole-forming reactions.
Coupling reactions: The bromophenyl and methoxyindole intermediates could be coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Cyclization: The final step may involve cyclization to form the dihydropyrrolopyrazolone core.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the bromophenyl group or other reducible sites.
Substitution: The bromine atom in the bromophenyl group is a likely site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could replace the bromine atom with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as a pharmaceutical agent, given the presence of the indole moiety, which is common in many bioactive compounds.
Medicine
In medicine, it could be explored for its potential therapeutic effects, possibly as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
Industrially, it might find applications in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it interacts with receptors, it might mimic or block the natural ligand.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-5-[2-(5-Methoxy-1H-Indol-3-Yl)Ethyl]-3-Methyl-4,5-Dihydropyrrolo[3,4-C]Pyrazol-6(1H)-One: Similar structure with a chlorine atom instead of bromine.
4-(4-Fluorophenyl)-5-[2-(5-Methoxy-1H-Indol-3-Yl)Ethyl]-3-Methyl-4,5-Dihydropyrrolo[3,4-C]Pyrazol-6(1H)-One: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom might confer unique electronic properties or reactivity compared to its chloro or fluoro analogs, potentially leading to different biological activities or chemical behaviors.
Properties
Molecular Formula |
C23H21BrN4O2 |
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Molecular Weight |
465.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H21BrN4O2/c1-13-20-21(27-26-13)23(29)28(22(20)14-3-5-16(24)6-4-14)10-9-15-12-25-19-8-7-17(30-2)11-18(15)19/h3-8,11-12,22,25H,9-10H2,1-2H3,(H,26,27) |
InChI Key |
ZHJPLPHHCAXNSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(N(C(=O)C2=NN1)CCC3=CNC4=C3C=C(C=C4)OC)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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